3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Overview
Description
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a halogenation reaction, where a fluorine atom is added to the phenyl ring.
Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction, often involving the use of hydrazine and carboxylic acids.
Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the oxadiazole ring through a condensation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to its specific structure and properties. Similar compounds include:
4-Fluorophenyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Propanoic acid derivatives: These compounds have the propanoic acid group but differ in their ring structures.
In comparison, this compound stands out due to its combination of the fluorophenyl group and the oxadiazole ring, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQGKBCCPSSJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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